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Compound of Interest

Compound Name: Vapitadine dihydrochloride
CAS No.: 279253-83-7
Cat. No.: B1682830
Get Quote
. J

Executive Summary

o Compound: Vapitadine Dihydrochloride (R129160)

¢ |[UPAC Name: 3-Carboxamide-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-
piperidine] dihydrochloride

o Therapeutic Class: Selective, non-sedating H1-antihistamine.

e Core Structural Motif: A tricyclic imidazo[2,1-b][3]benzazepine system linked via a spiro-
carbon (C11) to a piperidine ring.

e Synthesis Strategy: The synthesis follows a convergent route involving the construction of
the spiro-benzazepine skeleton, followed by the fusion of the imidazole ring and final
deprotection/salt formation.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at key strategic bonds:
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» Salt Dissociation: The final step involves the protonation of the piperidine and imidazole
nitrogens with HCI.

e Amide Functionalization: The C3-carboxamide is derived from a C3-ester precursor via
ammonolysis.

» Imidazole Ring Fusion: The imidazole ring is constructed by reacting a 2-thioxo or 2-amino
benzazepine intermediate with an

-halo-ketoester (e.g., ethyl bromopyruvate).

e Spiro-Tricyclic Core Assembly: The benzazepine ring is formed via cyclization of a
phenethylamine derivative with a piperidone.

Detailed Synthesis Pathway[1]
Phase 1: Construction of the Spiro-Benzazepine Core

The synthesis begins with the formation of the benzazepine ring system around the piperidine

core.

e Step 1.1: Precursor Condensation

o

Reagents: 1-Benzyl-4-piperidone (Starting Material A), Phenethylamine derivative
(Starting Material B), Polyphosphoric acid (PPA).

o Reaction: The ketone carbonyl of the piperidone condenses with the amine of the
phenethylamine. Subsequent intramolecular Friedel-Crafts cyclization closes the 7-
membered azepine ring.

o Intermediate (1):1'-Benzyl-1,2,4,5-tetrahydro-spiro[3H-3-benzazepine-3,4'-piperidine]
(Note: The numbering changes upon fusion; this is the spiro-benzazepine core).

o Critical Parameter: Temperature control during PPA cyclization (typically 70—100°C) is vital
to prevent charring.

o Step 1.2: Activation of the Benzazepine Nitrogen
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o To fuse the imidazole ring, the secondary amine of the benzazepine must be converted to
a thioamide or similar reactive species.

o Reagents: Carbon disulfide (

) or Thiophosgene; alternatively, isothiocyanate chemistry.

o Intermediate (2):1'-Benzyl-spiro[5,6-dihydro-3H-benzazepine-11,4'-piperidine]-2-thione.
Phase 2: Imidazole Ring Fusion & Functionalization
This phase constructs the "imidazo" portion of the imidazo[2,1-b][3]benzazepine system.

e Step 2.1: Hantzsch-Type Cyclization
o Reagents: Intermediate (2) + Ethyl Bromopyruvate (
).
o Solvent: Ethanol or DMF.
o Mechanism: The sulfur atom attacks the

-carbon of the bromopyruvate, followed by cyclization of the benzazepine nitrogen onto
the ketone carbonyl. Dehydration yields the aromatic imidazole ring.

o Intermediate (3):Ethyl 1'-benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-
piperidine]-3-carboxylate.

e Step 2.2: Ammonolysis (Amide Formation)
o Reagents: Ammonia (

) in Methanol/Ethanol (saturated solution).

o Conditions: Sealed vessel (autoclave) at elevated pressure/temperature (approx. 80—
100°C).

o Reaction: The ethyl ester at position 3 is converted to the primary carboxamide.
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o Intermediate (4):1'-Benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-
piperidine]-3-carboxamide.

Phase 3: Deprotection and Salt Formation
The final phase removes the protecting group and stabilizes the drug as a salt.
o Step 3.1: N-Dealkylation (Deprotection)

o Reagents: 1-Chloroethyl chloroformate (ACE-CI) followed by Methanol reflux; OR
Hydrogenation (

, Pd/C) if the benzyl group is labile enough (though ACE-ClI is preferred for tertiary N-
benzyls in complex tricycles).

o Reaction: Cleavage of the N-benzyl bond to yield the secondary amine on the piperidine
ring.

o Product:Vapitadine Free Base.
e Step 3.2: Hydrochlorination
o Reagents: Isopropanol (IPA), Concentrated HCI or HCI gas.

o Protocol: Dissolve the free base in warm IPA. Add 2.0-2.2 equivalents of HCI. Cool slowly
to induce crystallization.

o Final Product:Vapitadine Dihydrochloride.

Reaction Flowchart (Graphviz)
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Figure 1: Step-by-step synthetic pathway for Vapitadine Dihydrochloride, highlighting the

convergent assembly of the spiro-tricyclic core.

Quantitative Data Summary

Parameter

Value | Condition

Rationale

Key Intermediate Yield

~65-75% (Step 1)

High efficiency of PPA-

mediated cyclization.

Ammonolysis Temp

80-100°C

Required to displace the
ethoxy group from the

sterically hindered ester.

Salt Stoichiometry

1:2.1(Base: HCI)

Ensures complete formation of

the dihydrochloride salt.

Solubility Profile

High (Acidic pH)

The dihydrochloride salt is
highly soluble in water; free

base is lipophilic.

Critical Impurity

Mono-hydrochloride

Avoided by using excess HCI
and non-aqueous solvent (IPA)

for precipitation.
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vapitadine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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